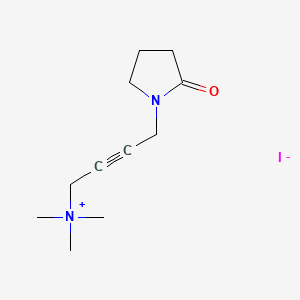
Oxotremorine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxotremorine methiodide can be synthesized through a multi-step process involving the reaction of 4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-amine with methyl iodide . The reaction typically requires anhydrous conditions and is carried out in a solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of oxotremorine methiodide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Oxotremorine methiodide primarily undergoes substitution reactions due to the presence of the iodide ion . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol .
Applications De Recherche Scientifique
Oxotremorine methiodide has a wide range of applications in scientific research:
Neuroscience: It is used to study the effects of muscarinic receptor activation on neuronal function and behavior.
Cell Biology: Oxotremorine methiodide is used to study cellular signaling pathways and receptor-ligand interactions.
Medical Research: It has been used in models of neurodegenerative diseases such as Alzheimer’s disease to explore its neuroprotective and antioxidant effects.
Mécanisme D'action
Oxotremorine methiodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release, ion channel activity, and gene expression . This activation can result in various physiological responses, including changes in heart rate, smooth muscle contraction, and cognitive function .
Comparaison Avec Des Composés Similaires
Oxotremorine: A selective muscarinic acetylcholine receptor agonist that produces similar effects but with different potency and selectivity.
Pilocarpine: Another muscarinic receptor agonist used in research and clinical settings.
Uniqueness: Oxotremorine methiodide is unique in its ability to act as a nonselective muscarinic receptor agonist, making it a valuable tool for studying the broad effects of muscarinic receptor activation . Its structural properties also allow for specific interactions with various receptor subtypes, providing insights into receptor function and signaling pathways .
Propriétés
Numéro CAS |
3854-04-4; 63939-65-1 |
|---|---|
Formule moléculaire |
C11H19IN2O |
Poids moléculaire |
322.19 |
Nom IUPAC |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VVLMSCJCXMBGDI-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC#CCN1CCCC1=O.[I-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


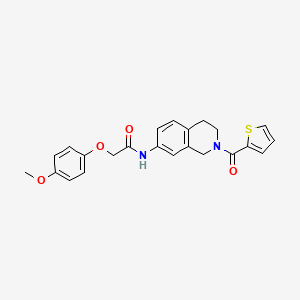
![(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2618173.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2618176.png)
![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)

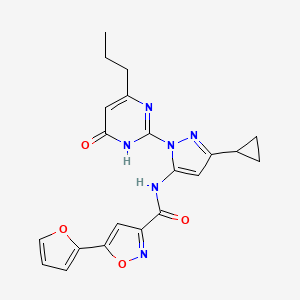
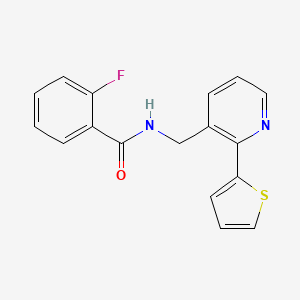
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)

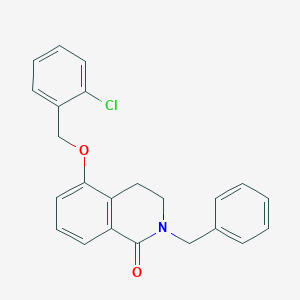
![4-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2618192.png)
![3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618193.png)
![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)
